molecular formula C12H8N4O3 B2790125 4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)benzoic acid CAS No. 1219546-90-3

4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)benzoic acid

Cat. No. B2790125
CAS RN: 1219546-90-3
M. Wt: 256.221
InChI Key: MTAJLWNQZJKZPE-UHFFFAOYSA-N
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Description

“4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)benzoic acid” is a chemical compound with the molecular formula C12H8N4O3 . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .


Molecular Structure Analysis

The molecular structure of “4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)benzoic acid” can be represented by the SMILES string O=C(O)COC1=NN2C(C=C1)=NN=C2 . This indicates that the compound contains a benzoic acid group (O=C(O)C) linked to a triazolo-pyridazine group (OC1=NN2C(C=C1)=NN=C2) via an ether linkage (O).


Physical And Chemical Properties Analysis

The molecular weight of “4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)benzoic acid” is 256.217 Da . Other physical and chemical properties such as density, boiling point, and melting point are not available in the sources I found .

Safety and Hazards

The safety and hazards associated with “4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)benzoic acid” are not specified in the available sources . As with any chemical, appropriate safety measures should be taken when handling it.

properties

IUPAC Name

4-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4O3/c17-12(18)8-1-3-9(4-2-8)19-11-6-5-10-14-13-7-16(10)15-11/h1-7H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTAJLWNQZJKZPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OC2=NN3C=NN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)benzoic acid

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